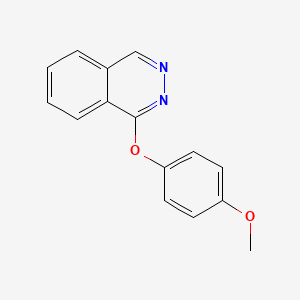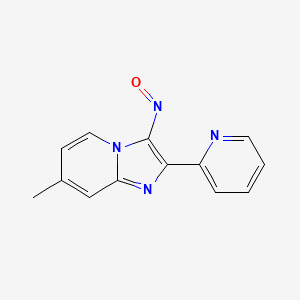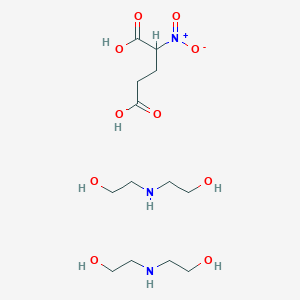
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is a chemical compound with the molecular formula C13H29N3O10 It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a nitroglutarate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine in the presence of a nitro group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, nitration, and ammonium salt formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrogen oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Aplicaciones Científicas De Investigación
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl)ammonium nitrate
- Bis(2-hydroxyethyl)ammonium sulfate
- Bis(2-hydroxyethyl)ammonium phosphate
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is unique due to its nitroglutarate moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
97552-85-7 |
|---|---|
Fórmula molecular |
C13H29N3O10 |
Peso molecular |
387.38 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;2-nitropentanedioic acid |
InChI |
InChI=1S/C5H7NO6.2C4H11NO2/c7-4(8)2-1-3(5(9)10)6(11)12;2*6-3-1-5-2-4-7/h3H,1-2H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |
Clave InChI |
PMYXFYGVJZFOJE-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


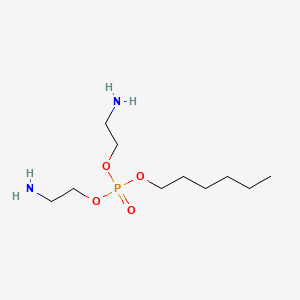
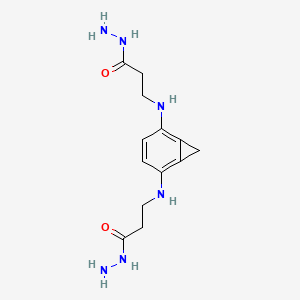

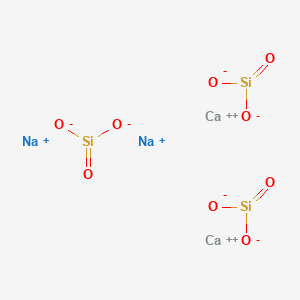

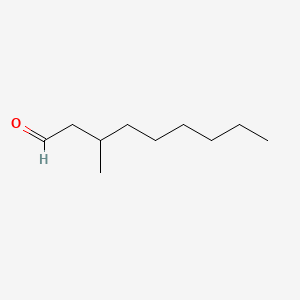
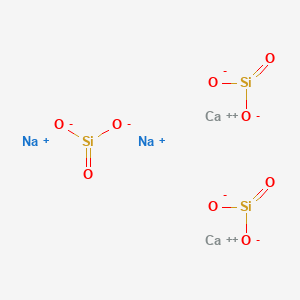
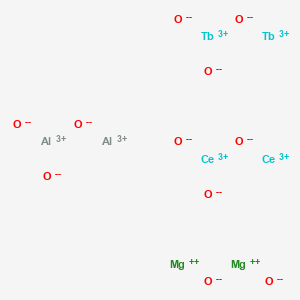
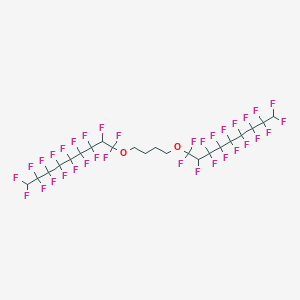
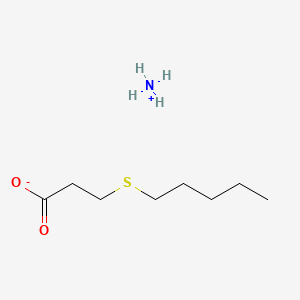
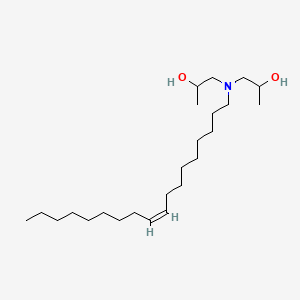
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
